

# Acetophenone-d8: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Acetophenone-d8

Cat. No.: B143793

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An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, analysis, and applications of **Acetophenone-d8**.

This guide provides comprehensive technical information on **Acetophenone-d8**, a deuterated analog of acetophenone. It is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of pharmaceuticals and analytical chemistry.

## Core Chemical Identifiers and Properties

**Acetophenone-d8** is a stable, isotopically labeled form of acetophenone, where all eight hydrogen atoms have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Identifier	Value
CAS Number	19547-00-3[1][2]
IUPAC Name	2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone[3]
Synonyms	1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone[4]
Molecular Formula	C <sub>6</sub> D <sub>5</sub> COCD <sub>3</sub> [2]
Molecular Weight	128.20 g/mol

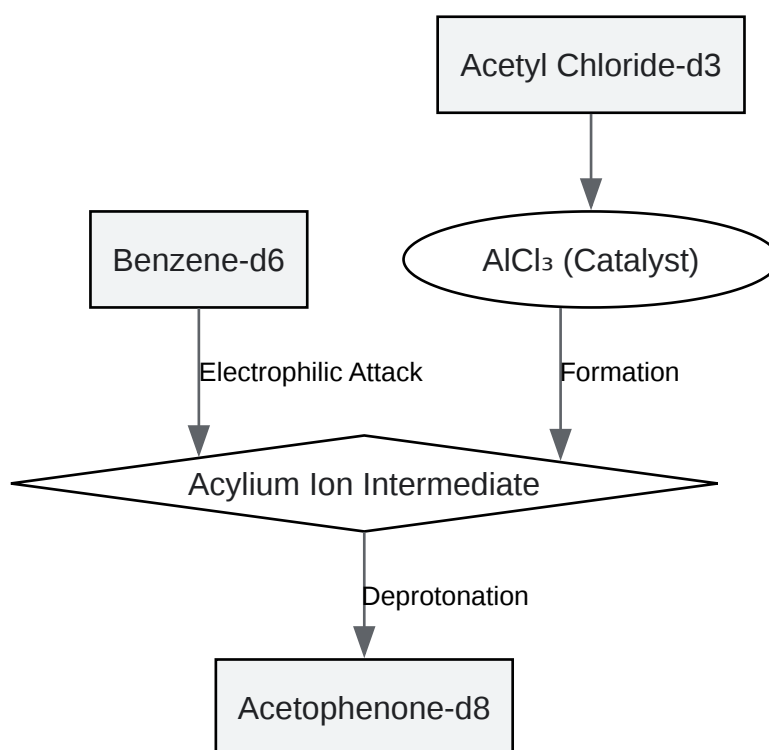
## Physicochemical and Safety Data

A summary of the key physical and chemical properties, along with essential safety information, is provided below.

Property	Value
Appearance	Colorless to slightly yellowish liquid
Boiling Point	202 °C (lit.)
Melting Point	19-20 °C (lit.)
Density	1.098 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.5322 (lit.)
Isotopic Purity	≥98 atom % D
Flash Point	76.0 °C (closed cup)
Hazard Classifications	Acute Toxicity 4 (Oral), Eye Irritation 2
GHS Pictogram	GHS07
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

## Synthesis of Acetophenone-d8

The synthesis of **Acetophenone-d8** typically follows the principles of the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.



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**Figure 1.** Simplified workflow for the Friedel-Crafts acylation synthesis of **Acetophenone-d8**.

A general protocol involves the reaction of deuterated benzene (Benzene-d6) with deuterated acetyl chloride (Acetyl Chloride-d3) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>). The reaction proceeds through the formation of an acylium ion intermediate, which is then attacked by the deuterated benzene ring to form the final product.

## Experimental Protocols

Detailed methodologies for the analysis of **Acetophenone-d8** are crucial for its application in research and drug development. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

## High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the quantification and purity assessment of acetophenone and its deuterated analog.

### Sample Preparation:

- Accurately weigh and dissolve the **Acetophenone-d8** sample in the mobile phase to a known concentration.
- Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.

### Instrumentation and Conditions:

- System: Standard HPLC system with a UV detector.
- Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Expected Retention Time: Approximately 5-7 minutes under these conditions. For Mass Spectrometry detection, phosphoric acid in the mobile phase should be replaced with formic acid.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high sensitivity and selectivity, making it ideal for the trace analysis of **Acetophenone-d8**, especially when used as an internal standard.

### Sample Preparation:

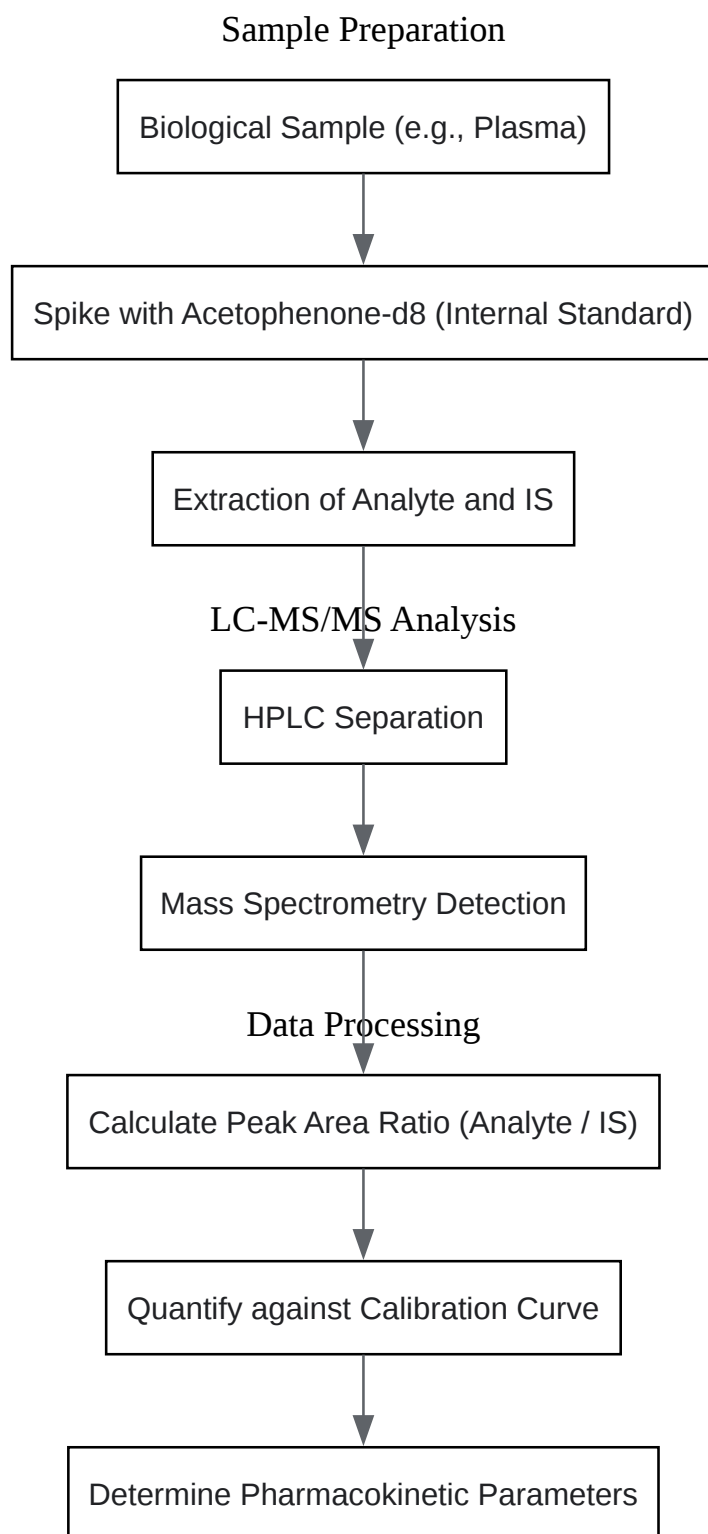
- For liquid samples, dissolve the analyte and **Acetophenone-d8** (as an internal standard) in a suitable solvent like ethyl acetate or methanol.
- For complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample.

#### Instrumentation and Conditions:

- System: Standard GC-MS instrument.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or an equivalent capillary column.
- Injection Mode: Splitless.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 20 °C/min.
  - Hold: Maintain 280 °C for 5 minutes.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electron Impact (EI).
  - Ionization Energy: 70 eV.
  - Scan Range: m/z 40-400.
  - Selected Ion Monitoring (SIM) Ions for **Acetophenone-d8**: The molecular ion (m/z 128) and characteristic fragment ions would be monitored for quantification.

## Application in Pharmacokinetic Studies

A primary application of **Acetophenone-d8** is as an internal standard in pharmacokinetic (PK) studies to ensure the accuracy and precision of the quantification of a target analyte.



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**Figure 2.** Workflow for the use of **Acetophenone-d8** as an internal standard in a pharmacokinetic study.

The workflow involves adding a known amount of **Acetophenone-d8** to biological samples containing the analyte of interest. Both the analyte and the internal standard are then extracted and analyzed simultaneously. The ratio of the peak area of the analyte to the peak area of **Acetophenone-d8** is used to calculate the concentration of the analyte, which corrects for variations in sample preparation and instrument response.

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## References

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